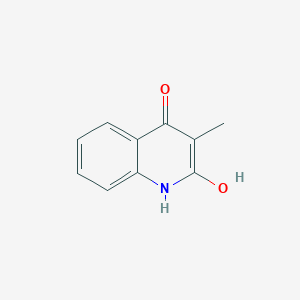
4-Hydroxy-3-methylquinolin-2(1H)-one
Übersicht
Beschreibung
“4-Hydroxy-3-methylquinolin-2(1H)-one” is a compound that belongs to the class of 4-hydroxy-2-quinolones . This class of compounds is known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, including “4-Hydroxy-3-methylquinolin-2(1H)-one”, has been the subject of many publications . A green protocol for the synthesis of 3,3’-methanediylbis (4-hydroxy-1-methylquinolin-2 (1H)-one) (MDBHQ) derivatives has been developed via a cascade Knoevenagel–Michael reaction .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-3-methylquinolin-2(1H)-one” is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related compound, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .
Chemical Reactions Analysis
4-Hydroxy-2(1H)-quinolinones react with aliphatic aldehydes to give 4-hydroxy-3-(1-hydroxyethyl)quinolin-2-ones, which dehydrate upon heating in basic medium to furnish the highly electrophilic quinone methide intermediate .
Physical And Chemical Properties Analysis
The physical form of “4-Hydroxy-3-methylquinolin-2(1H)-one” is solid . It has a molecular weight of 175.19 . The IUPAC name is 4-hydroxy-3-methyl-2 (1H)-quinolinone .
Wissenschaftliche Forschungsanwendungen
Biodegradation Studies
Research has shown that 4-Hydroxy-3-methylquinolin-2(1H)-one, a N-heterocyclic aromatic compound, can be degraded by soil bacteria. This has significant implications for environmental remediation, especially in areas contaminated with hydrocarbons from processes like coal gasification and wood treatment. Aerobic biodegradation by specific bacterial strains highlights the potential for biological methods in treating such contamination (Sutton et al., 1996).
Synthesis and Pharmaceutical Applications
There's a notable interest in synthesizing derivatives of 4-Hydroxy-3-methylquinolin-2(1H)-one for potential pharmaceutical applications. For instance, a one-pot synthesis method to create certain derivatives shows promise for developing treatments related to apoptosis, antiproliferation, or vascular disruption (Vereshchagin et al., 2015). Additionally, a new route to synthesize 3-substituted derivatives of this compound, which hold biological importance, has been explored (Detsi et al., 1996).
Antioxidant Properties
The compound's derivatives have been synthesized and characterized for their potential antioxidant properties in lubricating greases. This research could lead to the development of improved industrial lubricants with enhanced stability and performance (Hussein et al., 2016).
Anticancer Research
Recent studies have shown the potential of 4-Hydroxy-3-methylquinolin-2(1H)-one derivatives in anticancer applications. Specific derivatives have been synthesized and evaluated for their anticancer activity, presenting new avenues for developing targeted cancer therapies (Talaat et al., 2022).
Chemical and Physical Properties
Extensive research has been conducted on the chemical and physical properties of 4-Hydroxy-3-methylquinolin-2(1H)-one, including studies on its molecular geometry, vibrational wavenumbers, and dipole moments. Such fundamental research is crucial for understanding the compound's behavior in various applications (Pourmousavi et al., 2016).
Synthesis and Catalysis
The compound has been a focus in the field of synthetic chemistry, with studies on efficient synthesis methods. For instance, a water-mediated synthesis under catalyst-free conditions has been explored, contributing to more sustainable and environmentally friendly chemical processes (Madhu et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there is ongoing interest in these compounds and their potential applications.
Eigenschaften
IUPAC Name |
4-hydroxy-3-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)7-4-2-3-5-8(7)11-10(6)13/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAOPJGHDFCPDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172038 | |
| Record name | 3-Methyl-2,4-quinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylquinolin-2(1H)-one | |
CAS RN |
1873-59-2 | |
| Record name | 3-Methyl-2,4-quinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1873-59-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-2,4-quinolinediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-methyl-4-quinolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG6JUY885Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
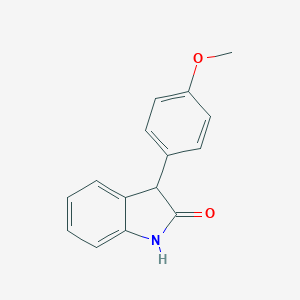


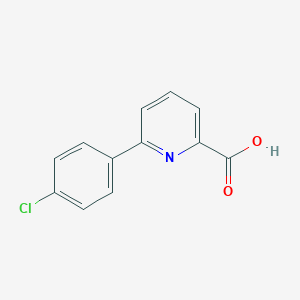

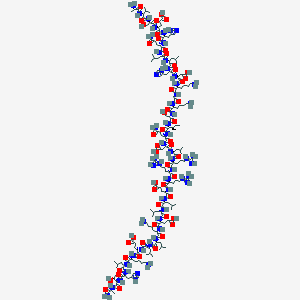

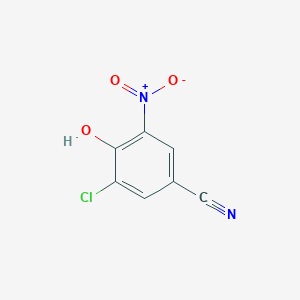
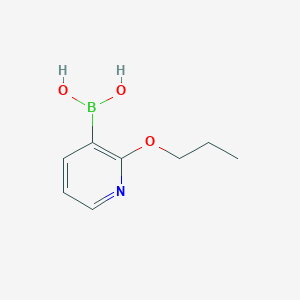



![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)